molecular formula C18H21N3O2 B2968485 N-(2-methoxyphenyl)-4-phenylpiperazine-1-carboxamide CAS No. 881987-96-8

N-(2-methoxyphenyl)-4-phenylpiperazine-1-carboxamide

Cat. No.: B2968485
CAS No.: 881987-96-8
M. Wt: 311.385
InChI Key: FMPHOOOUUDFBGQ-UHFFFAOYSA-N
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Description

“N-(2-methoxyphenyl)-4-phenylpiperazine-1-carboxamide” is a compound that likely belongs to the class of organic compounds known as piperazines . Piperazines are compounds containing a piperazine ring, which is a saturated aliphatic six-member ring with two nitrogen atoms at opposite positions .


Synthesis Analysis

The synthesis of similar compounds typically involves reactions of precursors with different amines in the presence of suitable catalysts and conditions . For example, Schiff base derivatives have been synthesized from reactions involving precursors, demonstrating the feasibility of generating complex structures through condensation reactions .


Molecular Structure Analysis

The molecular structure of compounds similar to “this compound” has been extensively studied using techniques such as X-ray crystallography . These studies reveal that the compound’s structure is stabilized by hydrogen bonds and π-π interactions, contributing to its stability and reactivity .


Chemical Reactions Analysis

Compounds similar to “this compound” undergo various chemical reactions, such as condensation to form Schiff bases, and can participate in photophysical and photochemical processes .


Physical and Chemical Properties Analysis

The physical properties, such as solubility, crystallinity, and phase behavior, are essential for understanding the compound’s applications . These properties are influenced by the molecular structure, particularly the presence and positioning of methoxy and piperazine groups, which can affect the compound’s interaction with solvents and other molecules .

Scientific Research Applications

Receptor Antagonism and Therapeutic Potential

One of the primary research applications of N-(2-methoxyphenyl)-4-phenylpiperazine-1-carboxamide derivatives is their role as receptor antagonists. For instance, WAY-100635, a derivative, exhibits high affinity and selectivity towards the 5-HT1A receptor, acting as a potent antagonist. This compound has been instrumental in studying 5-HT1A receptor function, providing insights into its role in neurological and psychiatric disorders (Forster et al., 1995). Similarly, compounds designed to target Met kinase inhibitors demonstrate significant antitumor activity, highlighting the compound's potential in cancer therapy (Schroeder et al., 2009).

Advancements in Antidepressant and Anticancer Agents

Research into 3-ethoxyquinoxalin-2-carboxamides has led to the discovery of novel antidepressant agents acting as 5-HT3 receptor antagonists. These findings emphasize the compound's utility in developing treatments for depression and anxiety, expanding our arsenal against mental health disorders (Mahesh et al., 2011). Additionally, the synthesis and evaluation of fluoro-substituted phenylazocarboxamides have provided valuable dopaminergic behavior insights and N-arylating properties, contributing to the development of dopamine D3 receptor antagonists and agonists with potential applications in treating neurological disorders (Bartuschat et al., 2015).

Synthesis and Characterization of Novel Compounds

The synthesis and characterization of new 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives have demonstrated cytotoxic activity against cancer cell lines, indicating the potential of this compound derivatives in anticancer research (Hassan et al., 2014).

Safety and Hazards

Safety data sheets for similar compounds suggest that they should be handled with care to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment should be used, and adequate ventilation should be ensured .

Future Directions

The future directions for research on “N-(2-methoxyphenyl)-4-phenylpiperazine-1-carboxamide” and similar compounds could involve further exploration of their synthesis, characterization, and potential applications. This could include investigating their potential uses in various fields, such as medicine, materials science, and environmental science .

Properties

IUPAC Name

N-(2-methoxyphenyl)-4-phenylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c1-23-17-10-6-5-9-16(17)19-18(22)21-13-11-20(12-14-21)15-7-3-2-4-8-15/h2-10H,11-14H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMPHOOOUUDFBGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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